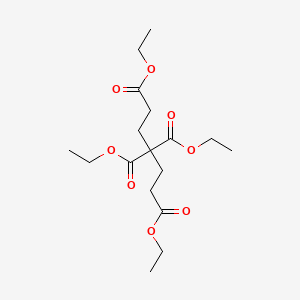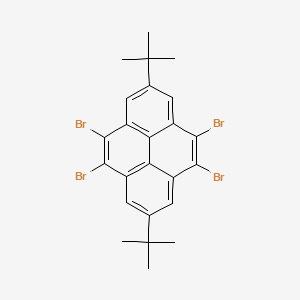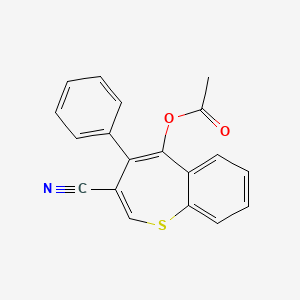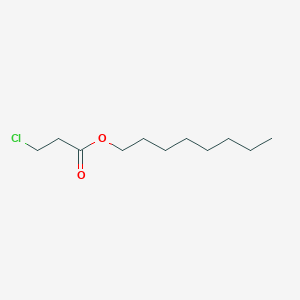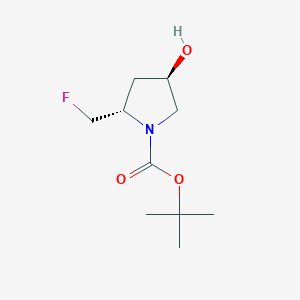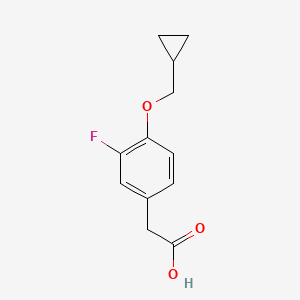
3-(1H-Pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrazol-3-yl)benzamide is an organic compound with the molecular formula C10H9N3O. It features a benzamide group attached to a pyrazole ring, making it a versatile molecule in various chemical and biological applications. This compound is typically found as a white to light yellow crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-(1H-Pyrazol-3-yl)benzamide involves the reaction of benzoyl chloride with 1H-pyrazol-3-amine under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzoyl chloride and 1H-pyrazol-3-amine.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to overnight.
The reaction yields this compound after purification, typically by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: 3-(1H-Pyrazol-3-yl)benzylamine.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
3-(1H-Pyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-3-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-5-yl)benzamide: Similar structure but with the pyrazole ring attached at a different position.
4-(1H-Pyrazol-3-yl)benzamide: Another positional isomer with the pyrazole ring attached at the para position on the benzene ring.
3-(1H-Pyrazol-3-yl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
3-(1H-Pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its structure allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-3-1-2-7(6-8)9-4-5-12-13-9/h1-6H,(H2,11,14)(H,12,13) |
InChI Key |
MGASLXMVPOKHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)


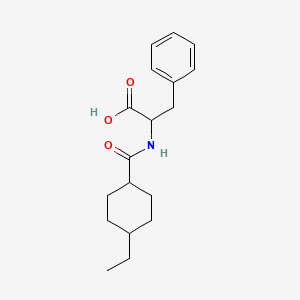
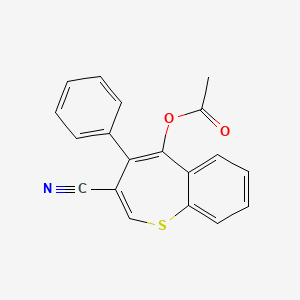
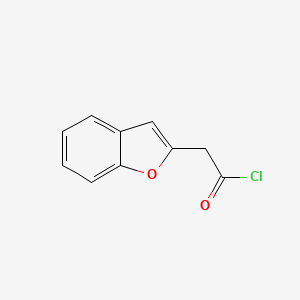
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
